molecular formula C9H7NO2 B099303 5-Phenyloxazol-2-OL CAS No. 17107-25-4

5-Phenyloxazol-2-OL

Cat. No. B099303
CAS RN: 17107-25-4
M. Wt: 161.16 g/mol
InChI Key: YYKBLLMGKYDQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyloxazol-2-OL is a chemical compound that belongs to the oxazole class, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The phenyl group attached to the oxazole ring suggests that this compound may exhibit interesting chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxazole derivatives, including those with a phenyl group, often involves the use of versatile templates such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one. This compound has been utilized to create a variety of 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening followed by cyclization in the presence of silver carbonate . Another approach involves the ring opening of the same template with primary amines, leading to the formation of imidazol-5-(4H)-ones and other heterocyclic scaffolds . These methods highlight the synthetic versatility of oxazole derivatives and their potential for generating diverse chemical structures.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For instance, the structure of 5-phenyl-2-oxazolyl isocyanate dimer has been determined, revealing a lack of hydrogen bonding within the crystal and a significant van der Waals interaction between the oxazolotriazine moiety and neighboring benzene rings . This suggests that 5-Phenyloxazol-2-OL and its derivatives may exhibit unique structural features that could influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Oxazole compounds can participate in various chemical reactions, including photodimerization, as demonstrated by related benzoxazole derivatives . The presence of substituents on the phenyl ring can influence the reactivity and selectivity of these reactions. For example, electron-donating groups can decrease the reaction speed of photodimerization . Such reactivity patterns are important for understanding the chemical behavior of 5-Phenyloxazol-2-OL derivatives and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. Computational studies, including HOMO-LUMO analysis and NBO analysis, can provide insights into the stability and electronic properties of these compounds . For instance, the high first hyperpolarizability of certain benzoxazole derivatives suggests their suitability for nonlinear optical (NLO) studies . Additionally, the antimicrobial properties of some 5-methyl-2-(p-substituted phenyl)benzoxazoles have been reported, indicating a broad spectrum of antibacterial activity . These findings are relevant for the potential applications of 5-Phenyloxazol-2-OL in medicinal chemistry and materials science.

Scientific Research Applications

Template for Synthesis

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, closely related to 5-Phenyloxazol-2-OL, has been identified as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. These compounds are formed through nucleophilic ring-opening and subsequent cyclization, demonstrating the compound's utility in synthetic organic chemistry (Misra & Ila, 2010).

Synthesis of Bifunctionalized Compounds

  • The synthesis of 5-phenyloxazole derivatives with various hydroxyalkyl groups has been reported. These bifunctionalized compounds, incorporating formyl or carboxyl functions, highlight the adaptability of 5-Phenyloxazol-2-OL in generating structurally diverse molecules (Couture et al., 2002).

Light Harvesting and Biological Applications

  • 5-Phenyloxazol-2-OL derivatives have been studied for their potential in light harvesting and as inhibitor molecules for Topoisomerase II enzyme. This indicates their significance in both energy-related applications and as lead compounds in drug discovery (Mary et al., 2019).

Anti-Leukotriene Therapy

  • Derivatives of 5-Phenyloxazol-2-OL have been explored in the development of potent 5-LO inhibitors, a key enzyme in inflammatory diseases and allergic reactions. This research underscores the compound's relevance in medicinal chemistry (Lill et al., 2015).

VEGFR2 Kinase Inhibition

  • 2-Anilino-5-phenyloxazole derivatives have been identified as inhibitors of VEGFR2 kinase, showcasing their utility in cancer research and drug development (Harris et al., 2005).

Adenylate Cyclase Modulation

  • 5-Phenyloxazoles have shown the ability to modulate adenylate cyclase in silkworm larvae, indicating their potential use in pharmacological studies and insect biochemistry (Khan et al., 2003).

Radiation Detection

  • 5-Phenyloxazol-2-OL derivatives have been developed for ionizing radiation detection, highlighting their application in the field of material science and environmental monitoring (Seliman et al., 2015).

Future Directions

The five-membered heterocyclic oxazole group, which is present in 5-Phenyloxazol-2-OL, plays an important role in drug discovery . Oxazolones present a wide range of biological activities . Therefore, future research could focus on exploring the potential applications of 5-Phenyloxazol-2-OL in various fields such as pharmaceuticals, materials science, and catalysis.

properties

IUPAC Name

5-phenyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBLLMGKYDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937921
Record name 5-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyloxazol-2-OL

CAS RN

17107-25-4
Record name 4-Oxazolin-2-one, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyloxazol-2-OL
Reactant of Route 2
5-Phenyloxazol-2-OL
Reactant of Route 3
Reactant of Route 3
5-Phenyloxazol-2-OL
Reactant of Route 4
Reactant of Route 4
5-Phenyloxazol-2-OL
Reactant of Route 5
5-Phenyloxazol-2-OL
Reactant of Route 6
Reactant of Route 6
5-Phenyloxazol-2-OL

Citations

For This Compound
1
Citations
ATM Faiz-ur-Rahman, AJ Trewavas, DD Davies - Planta, 1974 - Springer
… The hyamine hydroxide was added to 10 ml of a scintillation fluid containing 2,5 diphenyloxazole (40 rag) and 1,4-bis(4-methyl-5phenyloxazol-2-ol) benzene (0.4 rag) in 10 ml toluene, …
Number of citations: 48 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.